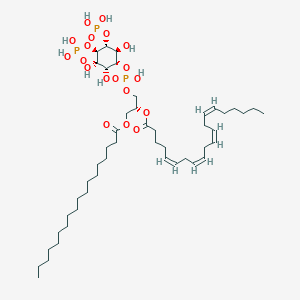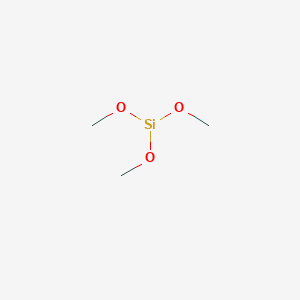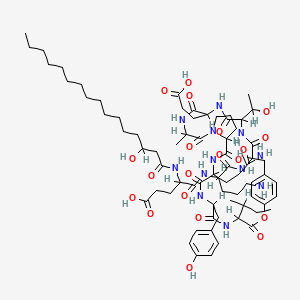![molecular formula C20H12O2 B1234016 Benzo[a]pyrene-11,12-diol CAS No. 65277-41-0](/img/structure/B1234016.png)
Benzo[a]pyrene-11,12-diol
Overview
Description
Benzo[a]pyrene-11,12-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, which is a well-known environmental pollutant and carcinogen. This compound is characterized by the presence of two hydroxyl groups at the 11 and 12 positions on the benzo[a]pyrene structure . The compound is of significant interest due to its role in the metabolic pathways of PAHs and its potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-11,12-diol can be synthesized through the microbial degradation of benzo[a]pyrene. The bacterium Mycobacterium vanbaalenii PYR-1 is known to oxidize benzo[a]pyrene at the C-11,12 positions using dioxygenases and monooxygenases . The metabolites are then separated and characterized using high-performance liquid chromatography (HPLC) and various spectroscopic techniques .
Industrial Production Methods: There are no well-documented industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically produced in small quantities for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: Benzo[a]pyrene-11,12-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form hydroxymethoxybenzo[a]pyrene using methyltransferase enzymes.
Substitution: The hydroxyl groups can participate in substitution reactions, although specific reagents and conditions are not extensively detailed in the literature.
Major Products:
Oxidation Products: Hydroxymethoxybenzo[a]pyrene.
Substitution Products: Potentially various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: Benzo[a]pyrene-11,12-diol is used to study the metabolic pathways of PAHs and the enzymatic processes involved in their degradation .
Biology: The compound is of interest in understanding the biological effects of PAH metabolites, including their potential carcinogenicity and mutagenicity .
Medicine: Research on this compound contributes to the broader understanding of how PAHs interact with biological systems, which can inform cancer research and toxicology studies .
Industry: While not widely used in industry, the compound’s study can inform environmental remediation strategies for PAH-contaminated sites .
Mechanism of Action
Benzo[a]pyrene-11,12-diol exerts its effects through interactions with cellular enzymes and DNA. The compound is metabolized by dioxygenase and monooxygenase enzymes, leading to the formation of reactive intermediates that can bind to DNA and potentially cause mutations . These interactions are part of the broader mechanism by which PAHs exert their carcinogenic effects.
Comparison with Similar Compounds
- 7,8-Dihydroxybenzo[a]pyrene
- 4,5-Dihydroxybenzo[a]pyrene
- Benzo[a]pyrene diol epoxide
Comparison: Benzo[a]pyrene-11,12-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological effects. Compared to other dihydroxy derivatives of benzo[a]pyrene, it has distinct metabolic pathways and potential for forming DNA adducts .
Properties
IUPAC Name |
benzo[a]pyrene-11,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGMYRLJBMBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=C(C5=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215609 | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65277-41-0 | |
| Record name | 11,12-Dihydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)











